molecular formula C17H22N4O2S B2471097 (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108288-04-4

(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2471097
CAS RN: 2108288-04-4
M. Wt: 346.45
InChI Key: RMXIMTTYOLMBIW-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Bicyclic Phosphanes and Dimerization Studies

Research on bicyclic phosphanes, such as the spontaneous dimerization of a constrained bicyclic phosphane leading to a tricyclic compound, highlights the interest in the synthesis and structural analysis of complex bicyclic systems. These studies are fundamental in understanding the dimerization processes and structural configurations of novel bicyclic compounds (Bonningue et al., 1983).

Synthesis of Azabicyclo Octanes and Related Compounds

Synthesis research focusing on 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes and similar structures showcases methods for creating compounds with specific configurations and functionalities. These synthetic approaches provide a basis for the synthesis of complex molecules, including those with azabicyclo octane cores, for various applications, including pharmaceutical research and material science (Kakanejadifard et al., 2004).

Catalysis and Organic Synthesis

Studies on the use of nano-sized catalysts for the synthesis of benzazolo and triazolo quinazolinones demonstrate the application of novel catalytic materials in facilitating efficient organic synthesis reactions. This research is indicative of the potential for complex molecules to be synthesized or modified through catalyzed reactions, offering pathways for creating new drugs or materials (Goli-Jolodar & Shirini, 2017).

properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-3-6-17(9-13(12)2)24(22,23)20-14-4-5-15(20)11-16(10-14)21-18-7-8-19-21/h3,6-9,14-16H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXIMTTYOLMBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

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